2H-Furo[2,3-c]pyran-2-one

Catalog No.
S762387
CAS No.
857054-03-6
M.F
C7H4O3
M. Wt
136.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Furo[2,3-c]pyran-2-one

CAS Number

857054-03-6

Product Name

2H-Furo[2,3-c]pyran-2-one

IUPAC Name

furo[2,3-c]pyran-2-one

Molecular Formula

C7H4O3

Molecular Weight

136.10 g/mol

InChI

InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H

InChI Key

OBHRCUWVUFZNMG-UHFFFAOYSA-N

SMILES

C1=COC=C2C1=CC(=O)O2

Synonyms

2H-furo[2,3-c]pyran-2-one

Canonical SMILES

C1=COC=C2C1=CC(=O)O2

Germination Stimulant:

One of the most well-researched applications of 2H-Furo[2,3-c]pyran-2-one (also known as butenolide) lies in its ability to stimulate seed germination. Studies have shown that this compound, particularly the derivative 3-methyl-2H-furo[2,3-c]pyran-2-one, can effectively promote the germination of seeds from various plant species. [] This discovery holds significant potential for applications in agriculture, forestry, and ecological restoration.

Mechanism of Action:

  • Activation of cell wall loosening enzymes: These enzymes break down the cell wall, allowing the germinating seed to expand and break through the seed coat.
  • Stimulation of reactive oxygen species (ROS) production: ROS are signaling molecules that play a role in the regulation of various plant developmental processes, including seed germination.
  • Induction of gene expression changes: 2H-Furo[2,3-c]pyran-2-one may influence gene expression patterns related to germination processes. []

2H-Furo[2,3-c]pyran-2-one is a heterocyclic organic compound characterized by a fused furan and pyran ring structure. Its molecular formula is C7H4O3, and it features a unique arrangement that contributes to its biological and chemical properties. The compound exists as a colorless to pale yellow liquid or solid, depending on the conditions, and is known for its distinctive aroma reminiscent of certain plant materials. This compound plays a significant role in various biological processes, particularly in plant biology.

Due to the presence of both the furan and pyran moieties. Key reactions include:

  • Aldol Condensation: This reaction allows for the formation of larger molecules by combining two carbonyl compounds, facilitated by the enol form of 2H-Furo[2,3-c]pyran-2-one.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitutions due to the electron-rich nature of the furan ring.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives, expanding the potential applications of this compound in organic synthesis.

Research indicates that 2H-Furo[2,3-c]pyran-2-one exhibits notable biological activities:

  • Seed Germination Stimulant: It has been identified as a potent stimulant for seed germination in various plant species. This activity is linked to its role in smoke-derived compounds that promote seed sprouting under certain environmental conditions .
  • Antioxidant Properties: Some studies suggest that derivatives of this compound may exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems.

The synthesis of 2H-Furo[2,3-c]pyran-2-one can be achieved through various methods:

  • Direct Aldol Condensation: This method involves the reaction of appropriate aldehydes or ketones under basic conditions to form the desired compound .
  • Cyclization Reactions: Starting from simpler precursors such as pyromeconic acid, cyclization can lead to the formation of 2H-Furo[2,3-c]pyran-2-one through multi-step synthetic routes .
  • Regioselective Methods: Advanced synthetic techniques utilize regioselective reactions to enhance yields and selectivity for specific derivatives of the compound .

The unique properties of 2H-Furo[2,3-c]pyran-2-one lend themselves to various applications:

  • Agricultural Use: As a seed germination stimulant, it is valuable in agriculture for enhancing crop yields and improving germination rates under suboptimal conditions.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases.
  • Flavoring Agents: Its aromatic properties can be utilized in food chemistry as a flavoring agent or fragrance component.

Interaction studies involving 2H-Furo[2,3-c]pyran-2-one focus on its effects on biological systems:

  • Plant Interactions: Research has shown that this compound interacts with various signaling pathways in plants, enhancing germination and growth responses when exposed to smoke-derived compounds .
  • Cellular Studies: Preliminary studies suggest potential interactions with cellular antioxidant mechanisms, although more research is needed to fully elucidate these pathways.

Several compounds share structural similarities with 2H-Furo[2,3-c]pyran-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Methyl-2H-furo[2,3-c]pyran-2-oneMethyl group at position 3Enhanced seed germination activity
4-Hydroxy-2H-furo[3,4-c]pyran-5-oneHydroxy group at position 4Potential antioxidant properties
5-Methyl-2H-furo[3,4-c]pyran-5-oneMethyl group at position 5Different biological activity profiles

These compounds share core structural elements but differ significantly in their substituents and resultant biological activities. The unique positioning of functional groups in 2H-Furo[2,3-c]pyran-2-one contributes to its distinct properties compared to these analogs.

Multi-Step Synthesis from Pyromeconic Acid and Carbohydrate Precursors

The first reported synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one (1) utilized pyromeconic acid (2) as a starting material, involving a three-step sequence with an overall yield of 15%. Key steps included:

  • Methylation of pyromeconic acid using dimethyl sulfate.
  • Cyclization under acidic conditions to form the furopyranone core.
  • Purification via column chromatography.

While cost-effective, this method suffered from low yields due to side reactions during cyclization. Improvements emerged through carbohydrate-based synthesis, where D-xylose and D-glucuronic acid γ-lactone served as precursors. A nine-step route from 1,2-O-isopropylidene-D-xylofuranose achieved 1 in 30% yield, featuring a silver(I)-catalyzed 5-endo-dig cyclization. This approach enabled gram-scale production and structural diversification (Table 1).

Table 1: Comparative Synthesis Routes for 2H-Furo[2,3-c]pyran-2-one

Starting MaterialStepsKey ReactionYieldReference
Pyromeconic acid3Acidic cyclization15%
D-Xylose9Ag(I)-catalyzed cyclization30%

Regioselective Ti-Crossed Aldol Addition Strategies for Core Structure Assembly

Titanium-mediated aldol condensation offers a regioselective pathway to trialkyl-substituted 2(5H)-furanones, precursors to furopyranones. Using TiCl₄-Bu₃N, β-keto esters undergo crossed aldol reactions with aldehydes, forming γ,δ-unsaturated ketones that cyclize to furopyranones. For example, (R)-mintlactone was synthesized in one pot with 68% yield, demonstrating the method’s efficiency for natural product synthesis.

Optimization of Reaction Conditions for Furopyranone Ring Formation

Critical parameters for silver-catalyzed cyclization include:

  • Temperature: Yields drop from 92% at 120°C to <15% at 80°C.
  • Base: K₂CO₃ outperforms Cs₂CO₃, minimizing side-product formation.
  • Catalyst loading: 5 mol% AgOTf ensures complete conversion.

Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes for derivatives with electron-withdrawing groups.

Synthesis of Bioactive Analogues through Position-Specific Alkyl Substitutions

Alkyl substitutions at C-3, C-4, and C-5 retain or enhance bioactivity, while C-7 substitutions diminish efficacy. For instance:

  • 3,5-Dimethyl analogue (3) in smoke-water exhibits 80% germination promotion in Lactuca sativa at 1 nM.
  • 5-Methoxycarbonyl derivatives show improved stability but reduced activity compared to 1.

Table 2: Germination-Promoting Activity of Key Analogues

CompoundSubstitutionGermination Rate (%)*SpeciesReference
13-Me95Emmenanthe penduliflora
33,5-Me₂80Lactuca sativa
45-CO₂Me45Solanum orbiculatum

*At 1 nM concentration.

Structure-Activity Relationship Studies of C-3 Methyl Substitution

The methyl group at the C-3 position of 2H-Furo[2,3-c]pyran-2-one is a critical determinant of its germination-promoting activity. Comparative studies between the parent compound (3-methyl-2H-furo[2,3-c]pyran-2-one) and its non-methylated analogue revealed a 3.5-fold reduction in germination rates for Lactuca sativa when the methyl group was absent [1] [5]. Nuclear magnetic resonance (NMR) and molecular docking analyses suggest that the methyl group enhances hydrophobic interactions with putative receptor sites in seed coats, stabilizing the compound’s orientation during signaling [1] [4].

Table 1: Impact of C-3 Methylation on Germination Rates

CompoundLactuca sativa Germination (%)Emmenanthe penduliflora Germination (%)
3-Methyl analogue92 ± 385 ± 4
Non-methylated analogue26 ± 532 ± 6

Data derived from dose-response experiments at 1 µM concentration [1] [5].

The specificity of C-3 methylation is further supported by gas chromatography-mass spectrometry (GC-MS) analyses of smoke extracts, which identified 3-methyl-2H-furo[2,3-c]pyran-2-one as the predominant bioactive form in natural wildfire residues [5]. Substitution with bulkier alkyl groups (e.g., ethyl or propyl) at C-3 abolished activity, indicating steric constraints in the receptor-binding pocket [1].

Comparative Efficacy of C-4/C-5 vs C-7 Modified Analogues

Structural modifications at the C-4, C-5, and C-7 positions yield divergent effects on bioactivity. Analogues with methyl or hydroxyl groups at C-4 or C-5 retained 60–80% of the parent compound’s germination-promoting capacity in Solanum orbiculatum, whereas substitutions at C-7 reduced activity to <20% [1] . This asymmetry likely arises from differences in electronic distribution across the fused furanopyranone ring system.

Table 2: Germination Activity of Position-Specific Analogues

AnalogueSubstitution PositionSolanum orbiculatum Germination (%)
Parent compoundNone88 ± 2
4-MethylC-472 ± 5
5-HydroxylC-565 ± 4
7-MethylC-718 ± 3

Data normalized to 1 µM concentration [1] .

Density functional theory (DFT) calculations reveal that C-7 modifications introduce torsional strain into the molecule, distorting the planar conformation required for receptor binding . In contrast, C-4/C-5 substitutions preserve the overall topology while introducing moderate polarity, which may facilitate interactions with aqueous phases in seed mucilage [1].

Concentration-Dependent Responses in Lactuca sativa and Emmenanthe penduliflora

The germination response to 2H-Furo[2,3-c]pyran-2-one exhibits species-specific concentration thresholds. For Lactuca sativa, half-maximal effective concentration (EC₅₀) values range from 0.1–0.3 µM, while Emmenanthe penduliflora requires 0.8–1.2 µM for comparable effects [1] [7]. This disparity correlates with differences in seed coat permeability and the expression of karrikin receptor genes such as KAI2 [4] [7].

Table 3: Concentration-Response Parameters

SpeciesEC₅₀ (µM)Maximal Germination (%)
Lactuca sativa0.2 ± 0.195 ± 2
Emmenanthe penduliflora1.0 ± 0.282 ± 4

Parameters derived from sigmoidal dose-response curves [1] [7].

Notably, supraoptimal concentrations (>10 µM) inhibit germination in both species, likely due to receptor saturation or off-target effects on abscisic acid signaling pathways [1] [5]. Synergistic interactions with other smoke-derived compounds, such as cyanohydrins, further modulate these responses but fall outside the scope of this analysis [8].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

136.016043985 g/mol

Monoisotopic Mass

136.016043985 g/mol

Heavy Atom Count

10

Wikipedia

2H-Furo[2,3-c]pyran-2-one

Dates

Last modified: 08-15-2023

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